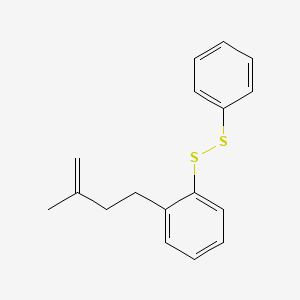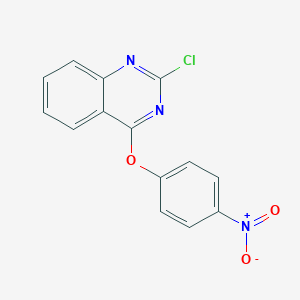
Methyl (4-methylidenecyclohexyl)methyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (4-methylidenecyclohexyl)methyl carbonate is an organic compound with the molecular formula C10H16O3 It is a carbonate ester derived from the reaction of methanol and (4-methylidenecyclohexyl)methanol with phosgene or a similar carbonylating agent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-methylidenecyclohexyl)methyl carbonate typically involves the reaction of (4-methylidenecyclohexyl)methanol with methanol in the presence of a carbonylating agent such as phosgene. The reaction is usually carried out under controlled conditions to ensure the formation of the desired carbonate ester. The general reaction scheme is as follows:
[ \text{(4-methylidenecyclohexyl)methanol} + \text{methanol} + \text{phosgene} \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of alternative carbonylating agents such as dimethyl carbonate can also be explored to reduce the environmental impact of phosgene.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (4-methylidenecyclohexyl)methyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or other nucleophiles in the presence of a base.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexyl derivatives.
Applications De Recherche Scientifique
Methyl (4-methylidenecyclohexyl)methyl carbonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with active pharmaceutical ingredients.
Industry: Utilized in the production of polymers and as a plasticizer in the manufacturing of flexible materials.
Mécanisme D'action
The mechanism of action of Methyl (4-methylidenecyclohexyl)methyl carbonate involves its interaction with nucleophiles and electrophiles. The carbonate ester group is susceptible to nucleophilic attack, leading to the formation of various intermediates and products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (4-methylenecyclohexyl)methyl carbonate
- Ethyl (4-methylidenecyclohexyl)methyl carbonate
- Propyl (4-methylidenecyclohexyl)methyl carbonate
Uniqueness
Methyl (4-methylidenecyclohexyl)methyl carbonate is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.
Propriétés
Numéro CAS |
61223-54-9 |
|---|---|
Formule moléculaire |
C10H16O3 |
Poids moléculaire |
184.23 g/mol |
Nom IUPAC |
methyl (4-methylidenecyclohexyl)methyl carbonate |
InChI |
InChI=1S/C10H16O3/c1-8-3-5-9(6-4-8)7-13-10(11)12-2/h9H,1,3-7H2,2H3 |
Clé InChI |
BWCRALGQCFTKLI-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)OCC1CCC(=C)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5(2H)-Isoxazolone, 4-[(diethylamino)methyl]-3-phenyl-](/img/structure/B14597511.png)
![1H-Pyrazole-3-carboxylic acid, 4-[(acetyloxy)methyl]-, ethyl ester](/img/structure/B14597513.png)
![8-Bromo-6-methyl-2H-[1,3]dioxolo[4,5-G]isoquinolin-6-ium bromide](/img/structure/B14597514.png)
![1,1'-[Methoxy(phenyl)methylene]bis[2-(prop-1-en-2-yl)benzene]](/img/structure/B14597526.png)
![3-(6-Methyl-7-oxo-1,4-dioxaspiro[4.4]nonan-6-yl)propanoic acid](/img/structure/B14597528.png)
![Dimethyl [3-methyl-2-oxo-3-(pentyloxy)butyl]phosphonate](/img/structure/B14597531.png)

![(1E)-N-[4-(6-Methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenylpropan-1-imine](/img/structure/B14597546.png)


![1,4-Diphenyl-1h-pyrido[2,3-b]indole](/img/structure/B14597557.png)
